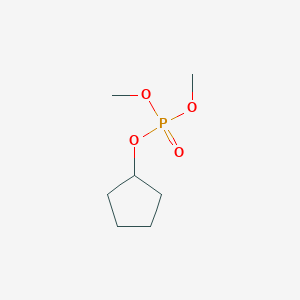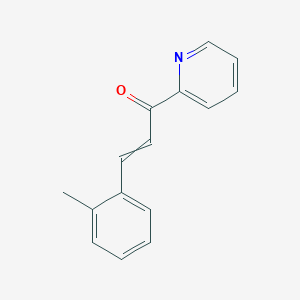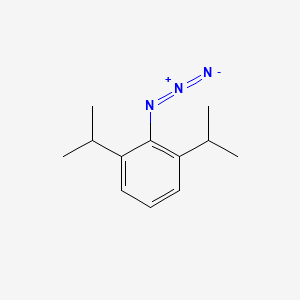
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of amino, sulfo, and dicarboxylic acid functional groups attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by nitration and subsequent reduction to introduce the amino group. The carboxylic acid groups are then introduced through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid involves its interaction with various molecular targets and pathways. The amino and sulfo groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 1,8-Naphthalenedicarboxylic acid
- 5-Sulfonaphthalene-1,8-dicarboxylic acid
Comparison: 4-Amino-5-sulfonaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and sulfo groups, which impart distinct chemical and biological properties
Eigenschaften
| 141645-92-3 | |
Molekularformel |
C12H9NO7S |
Molekulargewicht |
311.27 g/mol |
IUPAC-Name |
4-amino-5-sulfonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO7S/c13-7-3-1-5(11(14)15)9-6(12(16)17)2-4-8(10(7)9)21(18,19)20/h1-4H,13H2,(H,14,15)(H,16,17)(H,18,19,20) |
InChI-Schlüssel |
CBGWXPRHASHBDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
![Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide](/img/no-structure.png)
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)




![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)


